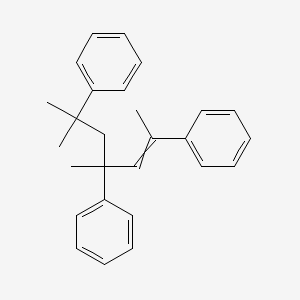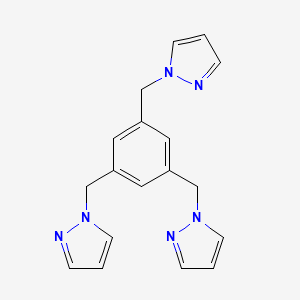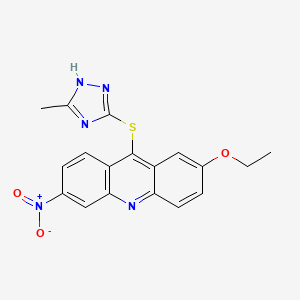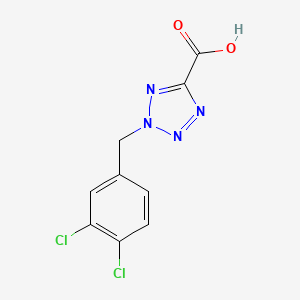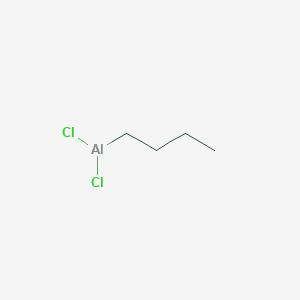
Butyldichloroaluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyldichloroaluminum, with the molecular formula C4H9AlCl2, is an organoaluminum compound. It is a derivative of aluminum where two chlorine atoms and one butyl group are bonded to the aluminum atom. This compound is known for its reactivity and is used in various chemical processes, particularly in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Butyldichloroaluminum can be synthesized through the reaction of aluminum trichloride with butyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
AlCl3+C4H9Li→C4H9AlCl2+LiCl
Industrial Production Methods
In industrial settings, butyldichloroaluminum is produced using similar methods but on a larger scale. The reaction is carried out in specialized reactors that ensure the maintenance of an inert atmosphere and precise temperature control to optimize yield and purity.
化学反応の分析
Types of Reactions
Butyldichloroaluminum undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen or oxidizing agents to form aluminum oxides and butyl chloride.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Reacts with nucleophiles where the chlorine atoms can be substituted by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Often used in the presence of hydrogen gas.
Substitution: Nucleophiles such as alcohols, amines, and thiols are commonly used.
Major Products
Oxidation: Produces aluminum oxides and butyl chloride.
Reduction: Forms reduced organic compounds.
Substitution: Produces substituted organoaluminum compounds.
科学的研究の応用
Butyldichloroaluminum has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which butyldichloroaluminum exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, facilitating chemical transformations. The pathways involved often include the formation of aluminum-carbon bonds and the subsequent reactions with other chemical species.
類似化合物との比較
Similar Compounds
Triethylaluminum (C6H15Al): Another organoaluminum compound used in similar applications.
Diethylaluminum chloride (C4H10AlCl): Similar in structure but with different reactivity.
Methylaluminoxane (C2H6Al2O): Used as a co-catalyst in polymerization reactions.
Uniqueness
Butyldichloroaluminum is unique due to its specific reactivity profile, which makes it particularly useful in certain types of chemical reactions. Its ability to act as both a nucleophile and an electrophile allows for versatile applications in organic synthesis and industrial processes.
特性
CAS番号 |
2444-82-8 |
|---|---|
分子式 |
C4H9AlCl2 |
分子量 |
155.00 g/mol |
IUPAC名 |
butyl(dichloro)alumane |
InChI |
InChI=1S/C4H9.Al.2ClH/c1-3-4-2;;;/h1,3-4H2,2H3;;2*1H/q;+2;;/p-2 |
InChIキー |
SHOVVTSKTTYFGP-UHFFFAOYSA-L |
正規SMILES |
CCCC[Al](Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
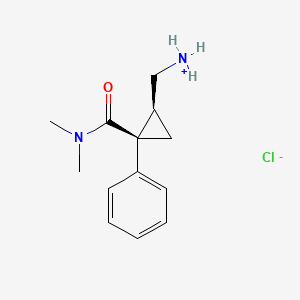
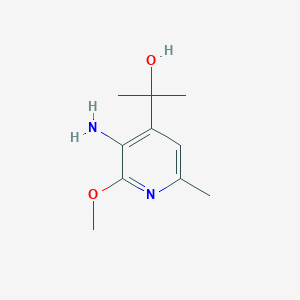
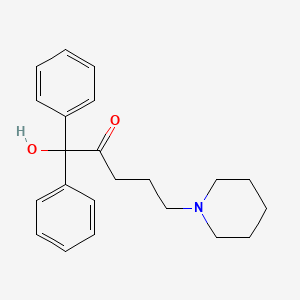
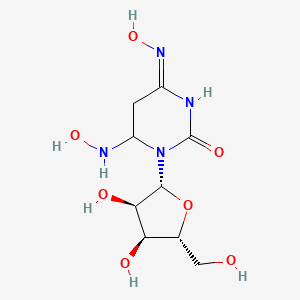
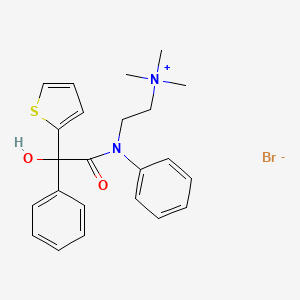
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
![Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis[2-cyano-, hydrochloride](/img/structure/B13745311.png)
